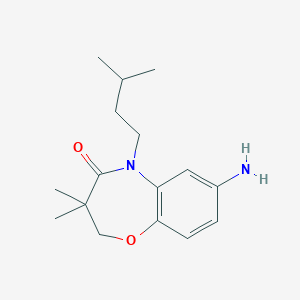7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
CAS No.: 1170834-00-0
Cat. No.: VC3357728
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1170834-00-0 |
|---|---|
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | 7-amino-3,3-dimethyl-5-(3-methylbutyl)-2H-1,5-benzoxazepin-4-one |
| Standard InChI | InChI=1S/C16H24N2O2/c1-11(2)7-8-18-13-9-12(17)5-6-14(13)20-10-16(3,4)15(18)19/h5-6,9,11H,7-8,10,17H2,1-4H3 |
| Standard InChI Key | PXNREBVHHSMWJQ-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C |
| Canonical SMILES | CC(C)CCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C |
Introduction
Chemical Structure and Properties
Structural Features
7-Amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one possesses a complex molecular structure with several key features:
-
A benzoxazepin core structure (a seven-membered heterocyclic ring fused to a benzene ring)
-
An amino (-NH₂) group at position 7
-
Two methyl groups (dimethyl) at position 3
-
A 3-methylbutyl (isopentyl) side chain at position 5
-
A ketone (C=O) group at position 4
The presence of these functional groups creates a molecule with potential for hydrogen bonding (via the amino and ketone groups) and hydrophobic interactions (via the dimethyl and 3-methylbutyl groups).
Predicted Physicochemical Properties
Based on the chemical structure, the following properties can be predicted:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂ | Based on structural composition |
| Molecular Weight | ~276-280 g/mol | Calculated from molecular formula |
| Solubility | Limited water solubility, good solubility in organic solvents | Due to presence of both polar and non-polar groups |
| LogP | ~2.5-3.5 | Estimated from similar benzoxazepin derivatives |
| Hydrogen Bond Donors | 2 | From the amino group |
| Hydrogen Bond Acceptors | 3 | From oxygen and nitrogen atoms |
These properties suggest that the compound may have moderate lipophilicity, which could influence its potential for membrane permeability if considered for biological applications.
Synthesis and Chemical Reactivity
| Compound Class | Structural Similarity | Known Activities |
|---|---|---|
| Benzodioxepins | Similar seven-membered ring with oxygen | Some used as fragrances and in household products |
| Benzodiazepines | Seven-membered ring with nitrogen atoms | Anxiolytic, sedative, anticonvulsant properties |
| Benzoxazepines | Benzoxazepin core structure | Various CNS activities, potential antipsychotic applications |
| N-substituted heterocycles | Similar to N-(3-methylbutyl) substitution | Often improves pharmacokinetic properties |
The compound 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- mentioned in the search results shares the 3-methylbutyl substituent and a seven-membered heterocyclic ring structure, although with a different heterocyclic system. This related compound has been classified under "Fragrances" and "Endocrine Disruptors" categories and appears in household products including auto products and commercial/institutional products .
Analytical Characterization
Spectroscopic Properties
For compound characterization and identification, several spectroscopic methods would typically be employed:
Nuclear Magnetic Resonance (NMR)
The expected key signals in the ¹H NMR spectrum would include:
-
Aromatic protons from the benzene ring
-
Signals from the 3-methylbutyl chain (including a characteristic doublet for the terminal methyl groups)
-
Dimethyl group signals (likely as a singlet)
-
Amino protons (typically a broad signal)
-
Methylene protons adjacent to the nitrogen
For ¹³C NMR, characteristic peaks would include the carbonyl carbon, aromatic carbons, and aliphatic carbons from the methyl and 3-methylbutyl groups.
Mass Spectrometry
Mass spectrometry would help confirm the molecular weight and fragmentation pattern. Expected fragments might include loss of the 3-methylbutyl group and fragmentation at the heterocyclic ring.
Infrared Spectroscopy
Key IR bands would likely include:
-
N-H stretching vibrations (approximately 3300-3500 cm⁻¹)
-
C=O stretching (approximately 1650-1700 cm⁻¹)
-
C-O stretching (approximately 1200-1300 cm⁻¹)
-
Aromatic C=C stretching (approximately 1400-1600 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for purity assessment and quantitative analysis. The compound would likely show moderate retention on reverse-phase HPLC columns due to its mixed polarity.
Future Research Directions
Several research avenues for 7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one could be valuable:
-
Comprehensive structure elucidation and confirmation through X-ray crystallography
-
Investigation of synthesis routes and optimization
-
Screening for biological activities based on structural features
-
Structure-activity relationship studies through the synthesis of analogs
-
Computational studies to predict binding to potential biological targets
-
Toxicological assessment if pharmaceutical applications are considered
These directions would help establish the potential utility of this compound in various applications and advance our understanding of benzoxazepin chemistry more broadly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume